molecular formula C29H28N2O6 B2941504 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866590-07-0

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2941504
M. Wt: 500.551
InChI Key: UIEPOQYYVPUWIP-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O6 and its molecular weight is 500.551. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescence Properties

Research into similar compounds with structural resemblances to 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has shown significant insights into structural aspects and properties. For example, studies on amide-containing isoquinoline derivatives have highlighted their ability to form gels and crystalline salts upon treatment with various acids, revealing the influence of anion shape on gel formation. Furthermore, these compounds have been found to exhibit enhanced fluorescence emission when forming host–guest complexes, providing a pathway to understanding the fluorescence properties of similar complex organic compounds (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimicrobial Evaluation

The synthesis of related compounds, such as 2,5-disubstituted 1,3,4-oxadiazole compounds, has been extensively studied for their pharmacological activities. These synthesized compounds, including variations of acetamides, have shown considerable antimicrobial activities against selected microbial species, indicating the potential for similar compounds to act as templates for developing new antimicrobial agents. The detailed structural elucidation and evaluation of these compounds underscore the potential for 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide in contributing to antimicrobial research (Gul et al., 2017).

Antifungal Applications

In the realm of antifungal research, derivatives of morpholin-3-yl-acetamide have demonstrated broad-spectrum antifungal properties against Candida and Aspergillus species, offering insights into the development of fungicidal agents. This highlights the potential application of structurally related compounds in addressing fungal infections, supporting the ongoing research into novel antifungal agents (Bardiot et al., 2015).

Analgesic and Anti-Inflammatory Activities

Investigations into quinazoline and isoquinoline derivatives have revealed significant analgesic and anti-inflammatory activities. These studies provide a foundation for the potential application of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide in exploring new therapeutic agents aimed at treating pain and inflammation, indicating the compound's relevance in pharmacological and biochemical research (Gopa, Porchezhian, & Sarma, 2001).

properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-17-6-7-19(12-18(17)2)28(33)23-15-31(16-27(32)30-20-8-10-21(35-3)11-9-20)24-14-26(37-5)25(36-4)13-22(24)29(23)34/h6-15H,16H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPOQYYVPUWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

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